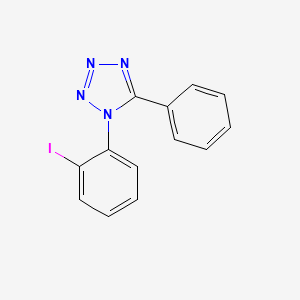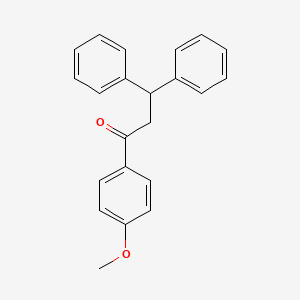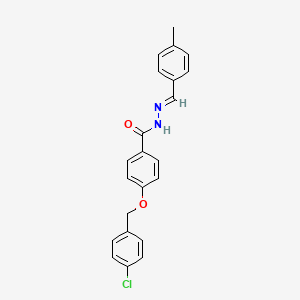
1-(2-iodophenyl)-5-phenyl-1H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-iodophenyl)-5-phenyl-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom. This specific compound features an iodine atom attached to a phenyl ring, which is further connected to a tetrazole ring. The presence of iodine and the tetrazole ring makes this compound interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-iodophenyl)-5-phenyl-1H-tetrazole can be achieved through several methods. One common approach involves the reaction of 2-iodoaniline with sodium azide in the presence of a copper catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired tetrazole compound.
Another method involves the use of 2-iodobenzyl chloride and sodium azide, followed by cyclization to form the tetrazole ring. This reaction may require elevated temperatures and the presence of a base, such as potassium carbonate, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
化学反応の分析
Types of Reactions
1-(2-iodophenyl)-5-phenyl-1H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organolithium or organomagnesium compounds.
Oxidation Reactions: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The tetrazole ring can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium compounds, such as n-butyllithium, and organomagnesium compounds, such as Grignard reagents. These reactions typically occur under anhydrous conditions and at low temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation. These reactions may require acidic or basic conditions and elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions typically occur under mild conditions and at room temperature.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl-tetrazole derivatives.
Oxidation Reactions: Products include quinones and other oxidized phenyl derivatives.
Reduction Reactions: Products include amines and other reduced tetrazole derivatives.
科学的研究の応用
1-(2-iodophenyl)-5-phenyl-1H-tetrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound. It may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications. It may act as a precursor for the development of new drugs.
Industry: Used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
類似化合物との比較
Similar Compounds
1-(2-bromophenyl)-5-phenyl-1H-tetrazole: Similar structure but with a bromine atom instead of iodine.
1-(2-chlorophenyl)-5-phenyl-1H-tetrazole: Similar structure but with a chlorine atom instead of iodine.
1-(2-fluorophenyl)-5-phenyl-1H-tetrazole: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
1-(2-iodophenyl)-5-phenyl-1H-tetrazole is unique due to the presence of the iodine atom, which can influence its reactivity and interactions. The larger size and higher polarizability of iodine compared to other halogens can result in different chemical and biological properties, making this compound distinct from its halogenated analogs.
特性
分子式 |
C13H9IN4 |
|---|---|
分子量 |
348.14 g/mol |
IUPAC名 |
1-(2-iodophenyl)-5-phenyltetrazole |
InChI |
InChI=1S/C13H9IN4/c14-11-8-4-5-9-12(11)18-13(15-16-17-18)10-6-2-1-3-7-10/h1-9H |
InChIキー |
XRMSTMSFRJTCAE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN=NN2C3=CC=CC=C3I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-3-isobutyl-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12000349.png)

![Spiro[bicyclo[3.2.1]oct-2-ene-8,2'-[1,3]dioxolane]](/img/structure/B12000356.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12000375.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12000399.png)


![1-nitro-2-[(1E,3E)-4-(2-nitrophenyl)-1,3-butadienyl]benzene hydrate](/img/structure/B12000411.png)
![3-[(4-Methylbenzyl)thio]valine](/img/structure/B12000412.png)

![4-(benzyloxy)-1-nitro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B12000417.png)

![5-(4-tert-butylphenyl)-4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12000425.png)
